molecular formula C19H19N3OS2 B2813556 N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-12-4

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2813556
CAS No.: 864917-12-4
M. Wt: 369.5
InChI Key: FBTTWRXSRMEPPJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with an appropriate halide (such as p-tolyl chloride) in the presence of a base (e.g., sodium hydride) to form the thioether linkage.

    Amide Formation: Finally, the thioether derivative is reacted with 4-ethylphenylamine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of significant interest. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the potential of this compound in inhibiting the growth of various pathogens and cancer cells.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the ethyl group on the phenyl ring. This structural variation can influence the compound’s reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-3-14-6-10-16(11-7-14)20-17(23)12-24-19-21-18(22-25-19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTTWRXSRMEPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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